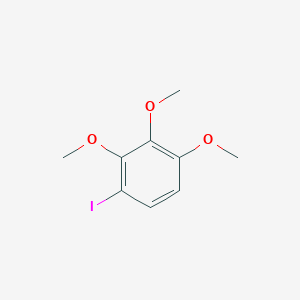

1-Iodo-2,3,4-trimethoxybenzene

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-iodo-2,3,4-trimethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3/c1-11-7-5-4-6(10)8(12-2)9(7)13-3/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVXXRZXCIPZDH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)I)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20948096 | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25245-37-8 | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25245-37-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC84517 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=84517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Iodo-2,3,4-trimethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20948096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 1-Iodo-2,3,4-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2,3,4-trimethoxybenzene is an iodinated derivative of trimethoxybenzene. Compounds within this chemical class are of interest to researchers in organic synthesis and drug discovery due to their potential as intermediates in the creation of more complex molecules with biological activity. The strategic placement of an iodine atom on the benzene ring allows for a variety of coupling reactions, making it a versatile building block. This guide provides a summary of the available physical and chemical data for this compound, alongside general experimental protocols for the determination of its key physical properties.

Chemical and Physical Properties

The physical properties of this compound are summarized in the table below. It is important to note that some of the cited data are for the isomeric compound 5-Iodo-1,2,3-trimethoxybenzene, and some values are predicted through computational models rather than determined via experimentation.

| Property | Value | Source |

| Chemical Formula | C₉H₁₁IO₃ | N/A |

| Molecular Weight | 294.09 g/mol | N/A |

| CAS Number | 25245-37-8 | N/A |

| Melting Point | 85-87 °C (for isomer 5-Iodo-1,2,3-trimethoxybenzene) | N/A |

| Boiling Point | 312.6 ± 42.0 °C (Predicted) | N/A |

| Density | 1.602 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Insoluble in water (for isomer 5-Iodo-1,2,3-trimethoxybenzene) | N/A |

Experimental Protocols

Synthesis of this compound

A method for the preparation of 2,3,4-trimethoxyiodobenzene has been described in the patent CN103172480B. The following is a general representation of that synthetic procedure.

Experimental Workflow for Synthesis

Caption: A generalized workflow for the synthesis of this compound.

Protocol:

-

To a reaction vessel, add 1,2,3-trimethoxybenzene (0.5 mmol), Iodine (I₂) (0.3 mmol), and acetonitrile (1.5 mL).

-

Introduce nitrogen dioxide (NO₂) (1.35 mL) into the vessel.

-

Seal the reaction vessel and place it in a preheated oil bath at 120°C.

-

Stir the reaction mixture magnetically for 12 hours.

-

After the reaction is complete, allow the system to cool to room temperature.

-

The crude product is then purified by column chromatography to yield 2,3,4-trimethoxyiodobenzene.

-

The structure of the final product is confirmed using ¹H-NMR and GC-MS analysis.

Melting Point Determination

The melting point of a solid organic compound can be determined using a capillary melting point apparatus.

Experimental Workflow for Melting Point Determination

Technical Guide: Physicochemical and Synthetic Applications of 1-Iodo-2,3,4-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the available data and experimental protocols related to 1-Iodo-2,3,4-trimethoxybenzene. Due to the limited availability of specific experimental data for this compound, this guide also includes information on closely related isomers and general methodologies relevant to its characterization and application in research and development.

Core Data: Melting Point of this compound and Related Isomers

As of the latest literature review, a specific melting point for this compound has not been experimentally reported in publicly accessible databases and scientific literature. A patent describing the synthesis of 2,3,4-trimethoxyiodobenzene did not include its melting point data.[1]

For comparative purposes and to provide context for researchers working with related structures, the melting points of isomeric and similar compounds are presented below.

| Compound Name | Structure | Melting Point (°C) | CAS Number |

| This compound | Data Not Available | 25245-37-8 | |

| 5-Iodo-1,2,3-trimethoxybenzene | 80.5 - 89.5[2] | 25245-29-8 | |

| 5-Iodo-1,2,3-trimethoxybenzene | 85 - 87[3][4] | 25245-29-8 | |

| 1-Iodo-2,3-dimethoxybenzene | 43 - 45 | 25245-33-4 |

Experimental Protocols: Melting Point Determination

The determination of a compound's melting point is a fundamental technique for assessing its purity and confirming its identity. Below are detailed methodologies for performing a melting point determination suitable for a crystalline organic solid like this compound.

Capillary Method using a Digital Melting Point Apparatus

This is the most common and accurate method for determining the melting point of a solid organic compound.

Apparatus and Materials:

-

Digital melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Spatula

-

Mortar and pestle (optional, for pulverizing crystals)

-

The solid sample (this compound)

Procedure:

-

Sample Preparation:

-

Ensure the sample is completely dry, as residual solvent can depress the melting point.

-

If the sample consists of large crystals, gently crush it into a fine powder using a mortar and pestle.

-

Tap the open end of a capillary tube into the powdered sample to collect a small amount of material.

-

Invert the capillary tube and tap it gently on a hard surface to pack the sample into the sealed end. The packed sample should be approximately 2-3 mm in height.

-

-

Loading the Apparatus:

-

Carefully insert the capillary tube into the sample holder of the melting point apparatus.

-

Set the starting temperature to about 15-20°C below the expected melting point. If the melting point is unknown, a preliminary rapid heating can be performed to get an approximate range.

-

-

Melting Point Determination:

-

Set the heating rate (ramp rate) to 1-2°C per minute to ensure thermal equilibrium between the sample, the heating block, and the thermometer.

-

Observe the sample through the magnifying lens.

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Continue to observe and record the temperature at which the last solid crystal melts into a clear liquid (the end of the melting range).

-

The recorded melting range provides an indication of the sample's purity. A pure compound will typically have a sharp melting range of 0.5-1.5°C.

-

-

Post-Measurement:

-

Allow the apparatus to cool before performing subsequent measurements.

-

Use a fresh capillary tube for each new sample or determination.

-

Visualization of a Key Synthetic Application

Aryl iodides such as this compound are valuable intermediates in organic synthesis, particularly in the formation of carbon-carbon bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in the synthesis of complex molecules in drug discovery and materials science.[5] The following diagram illustrates a generalized workflow for a Suzuki-Miyaura cross-coupling reaction, a common application for this class of compounds.

This diagram outlines the key components and steps in a typical Suzuki-Miyaura coupling. This compound would serve as the aryl halide, which reacts with a boronic acid or ester in the presence of a palladium catalyst and a base. The reaction is typically heated in an appropriate solvent mixture. Following the reaction, a work-up and purification procedure are performed to isolate the desired biaryl product, which is then characterized to confirm its structure and purity. This synthetic route is highly versatile and widely employed in the development of new pharmaceutical compounds and functional materials.

References

- 1. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]

- 2. 5-Iodo-1,2,3-trimethoxybenzene, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. 5-IODO-1,2,3-TRIMETHOXYBENZENE CAS#: 25245-29-8 [m.chemicalbook.com]

- 4. 25245-29-8(5-Iodo-1,2,3-trimethoxybenzene) | Kuujia.com [kuujia.com]

- 5. nbinno.com [nbinno.com]

Technical Whitepaper: Physicochemical Properties of 1-Iodo-2,3,4-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a technical overview of the physicochemical properties of 1-Iodo-2,3,4-trimethoxybenzene, with a primary focus on its boiling point. Due to the limited availability of experimental data for this specific isomer, this paper compiles information on related isomers and precursors to offer a comparative analysis. Furthermore, it details relevant experimental protocols for synthesis and boiling point determination, providing a practical guide for researchers working with substituted iodobenzenes.

Introduction to Substituted Iodobenzenes

Iodinated aromatic compounds, such as this compound, are valuable intermediates in organic synthesis. The presence of an iodine atom provides a reactive site for various cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), making these compounds crucial building blocks in the synthesis of complex molecules, including pharmaceuticals and materials. The methoxy substituents on the benzene ring influence the compound's reactivity, solubility, and physical properties. An accurate understanding of these properties, particularly the boiling point, is essential for purification, reaction condition optimization, and safety.

Physicochemical Data of this compound and Related Isomers

The table below summarizes available data for isomers of iodotrimethoxybenzene and a related dimethoxy-analogue.

| Compound Name | Molecular Formula | CAS Number | Boiling Point (°C) | Pressure (Torr) | Data Type |

| 5-Iodo-1,2,3-trimethoxybenzene | C₉H₁₁IO₃ | 25245-29-8 | 312.6 ± 42.0 | 760 | Predicted[1][2] |

| 1-Iodo-2,3-dimethoxybenzene | C₈H₉IO₂ | 25245-33-4 | 124 - 125 | 4 | Experimental[3][4] |

Note: The predicted boiling point for 5-Iodo-1,2,3-trimethoxybenzene is calculated and has a significant margin of error. The experimental value for 1-Iodo-2,3-dimethoxybenzene is provided at reduced pressure.

Experimental Protocols

Synthesis of this compound

A method for the preparation of 2,3,4-trimethoxyiodobenzene has been described in the literature. This protocol details the direct iodination of 1,2,3-trimethoxybenzene.

Materials:

-

1,2,3-trimethoxybenzene (0.5 mmol)

-

Iodine (I₂) (0.3 mmol)

-

Nitrogen dioxide (NO₂) (1.35 mL at normal pressure and temperature)

-

Acetonitrile (1.5 mL)

Procedure: [5]

-

To a reaction vessel, add 0.5 mmol of 1,2,3-trimethoxybenzene, 0.3 mmol of I₂, and 1.5 mL of acetonitrile in sequence.

-

Introduce 1.35 mL of NO₂ (at normal pressure and temperature) into the vessel.

-

Seal the reaction vessel, ensuring air is present inside.

-

Place the vessel in an oil bath preheated to 120°C.

-

Maintain the reaction at 120°C with magnetic stirring for 12 hours.

-

After the reaction is complete, cool the system to room temperature.

-

The resulting mixture is then purified by column chromatography to isolate the this compound product. The structure of the product is typically confirmed using ¹H-NMR and GC-MS.[5]

Determination of Boiling Point

For novel or uncharacterized compounds like this compound, a standard experimental method is required to determine the boiling point. The Thiele tube method is a common and efficient technique that requires a small amount of sample.[3]

Materials:

-

Sample of the organic liquid

-

Thiele tube

-

High-boiling point mineral oil (e.g., paraffin oil)

-

Thermometer (calibrated)

-

Small test tube (e.g., fusion tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (e.g., Bunsen burner)

-

Fill the small test tube with the liquid sample to a depth of about 1-2 cm.

-

Place the capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.

-

Attach the test tube to the thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.

-

Insert the thermometer assembly into the Thiele tube, making sure the sample is immersed in the oil bath.

-

Gently heat the side arm of the Thiele tube. The shape of the tube promotes oil circulation, ensuring uniform heating.

-

As the temperature rises, air trapped in the capillary tube will expand and slowly bubble out.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube. This indicates the liquid's vapor pressure has exceeded the external pressure.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, record the temperature. This temperature is the boiling point of the liquid, as it is the point where the external pressure equals the vapor pressure of the liquid.[3][6]

-

It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[8]

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental characterization of a novel synthesized compound, focusing on purification and boiling point determination.

Caption: Workflow for Synthesis, Purification, and Boiling Point Determination.

Conclusion

While the exact experimental boiling point of this compound remains un-documented in the reviewed literature, this guide provides essential context through data from related compounds. The detailed protocols for its synthesis and for the experimental determination of its boiling point offer a practical framework for researchers. This information is critical for the safe handling, purification, and utilization of this compound as an intermediate in advanced organic synthesis. It is recommended that experimental determination be carried out to ascertain the precise value for this specific isomer.

References

- 1. 25245-29-8(5-Iodo-1,2,3-trimethoxybenzene) | Kuujia.com [kuujia.com]

- 2. 5-IODO-1,2,3-TRIMETHOXYBENZENE CAS#: 25245-29-8 [m.chemicalbook.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 1-IODO-2,3-DIMETHOXYBENZENE CAS#: 25245-33-4 [m.chemicalbook.com]

- 5. CN103172480B - Method for preparing iodo aromatic hydrocarbon - Google Patents [patents.google.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. byjus.com [byjus.com]

- 8. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

An In-depth Technical Guide to the Solubility of 1-Iodo-2,3,4-trimethoxybenzene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 1-iodo-2,3,4-trimethoxybenzene. Due to the limited availability of specific quantitative solubility data for this compound in publicly accessible literature, this document leverages qualitative solubility information for the structurally similar compound, 1,2,3-trimethoxybenzene, to provide valuable insights for researchers. The principle of "like dissolves like" suggests that the solubility behavior of these two compounds will be comparable.[1] This guide also includes a general experimental protocol for determining the solubility of solid organic compounds in organic solvents, which can be adapted for specific laboratory requirements.

Introduction to this compound

This compound is an aromatic organic compound. While specific applications are not widely documented, its structure suggests potential use as an intermediate in organic synthesis, particularly in reactions where an iodinated and methoxy-substituted benzene ring is a key building block. The solubility of such compounds is a critical parameter in designing synthetic routes, purification processes, and formulation studies.

Predicted Solubility Profile

Based on the solubility of the closely related compound 1,2,3-trimethoxybenzene, a qualitative solubility profile for this compound can be inferred. The presence of the nonpolar benzene ring and the somewhat polar methoxy groups, along with the halogen atom, suggests that it will be more soluble in organic solvents than in water.

Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents

| Solvent | Predicted Solubility | Rationale and Supporting Evidence |

| Water | Insoluble | Aromatic compounds are generally hydrophobic. The related 1,2,3-trimethoxybenzene is reported to be insoluble in water.[2][3][4] |

| Ethyl Acetate | Soluble | 1,2,3-trimethoxybenzene is soluble in ethyl acetate.[2] |

| Toluene | Soluble | 1,2,3-trimethoxybenzene is soluble in toluene.[2] |

| Chloroform | Soluble | 1,2,3-trimethoxybenzene is slightly soluble in chloroform.[3][4] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | 1,2,3-trimethoxybenzene is reported to be slightly soluble in DMSO.[3][4] The related 1,3,5-Trimethoxybenzene is also soluble in DMSO.[5] |

| Ethanol | Likely Soluble | Iodobenzene is soluble in ethanol.[6] |

| Diethyl Ether | Likely Soluble | Iodobenzene is soluble in ether.[1][6] |

Experimental Protocol for Solubility Determination

The following is a general gravimetric method for determining the solubility of a solid organic compound in an organic solvent. This method can be adapted to determine the quantitative solubility of this compound.

Objective: To determine the solubility of a solid organic compound in a specific organic solvent at a given temperature.

Materials:

-

The solid organic compound (solute)

-

The organic solvent of interest

-

Analytical balance

-

Vials with screw caps

-

Constant temperature bath (e.g., shaker bath or magnetic stirrer with a hot plate)

-

Syringe filters (chemically compatible with the solvent)

-

Syringes

-

Pre-weighed vials for collecting the saturated solution

-

Oven for drying

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of the solid compound to a vial.

-

Add a known volume of the solvent to the vial.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a constant temperature bath and agitate (shake or stir) for a sufficient time to ensure equilibrium is reached (e.g., 24-48 hours). A constant temperature is crucial as solubility is temperature-dependent.

-

-

Sample Collection:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a syringe filter. The filter ensures that no undissolved solid is transferred.

-

-

Solvent Evaporation and Mass Determination:

-

Transfer the filtered saturated solution into a pre-weighed vial.

-

Record the exact mass of the vial with the solution.

-

Carefully evaporate the solvent from the vial. This can be done in a fume hood at room temperature or in an oven at a temperature below the boiling point of the solvent and the melting point of the solid.

-

Once the solvent is completely evaporated, weigh the vial containing the dry solid residue.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solid by subtracting the initial mass of the empty vial from the final mass of the vial with the residue.

-

The solubility can then be expressed in various units, such as grams per 100 mL of solvent or moles per liter.

-

Logical Workflow for Solubility Determination

References

An In-depth Technical Guide to 1-Iodo-2,3,4-trimethoxybenzene

This technical guide provides a comprehensive overview of 1-Iodo-2,3,4-trimethoxybenzene, a key aromatic intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its chemical properties, synthesis, and potential applications.

Chemical and Physical Properties

This compound is an iodinated derivative of trimethoxybenzene. Its molecular structure and key identifiers are presented below. While specific experimental data for some physical properties of this particular isomer are limited, data for the closely related isomer, 5-Iodo-1,2,3-trimethoxybenzene, provides a useful reference.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₁IO₃ | N/A |

| Molecular Weight | 294.09 g/mol | [1][2] |

| CAS Number | 25245-37-8 | [1] |

| IUPAC Name | This compound | N/A |

| Physical Form | Liquid | [1] |

| Melting Point | 85-87°C (for isomer 5-Iodo-1,2,3-trimethoxybenzene) | [3] |

| Boiling Point | 312.6±42.0°C (predicted for isomer 5-Iodo-1,2,3-trimethoxybenzene) | [3] |

| Density | 1.6000 g/cm³ (for isomer 5-Iodo-1,2,3-trimethoxybenzene) | [3] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not widely available. However, spectral data for the isomeric 2-Iodo-1,3,5-trimethoxybenzene can be used for comparative analysis.

| Spectroscopy | Data for 2-Iodo-1,3,5-trimethoxybenzene |

| ¹H NMR (400 MHz, CDCl₃) | δ 3.82 (s, 3 H), 3.86 (s, 6 H), 6.14 (s, 2 H)[4] |

| ¹³C NMR (100.6 MHz, CDCl₃) | δ 55.7, 56.6, 91.3, 159.9, 162.3[4] |

| Mass Spec (GC-MS) | m/z (%): 294.20 (100) [M]⁺[4] |

Experimental Protocols: Synthesis

A primary route for the synthesis of this compound involves the direct iodination of 1,2,3-trimethoxybenzene. A documented method utilizes iodine and nitrogen dioxide in acetonitrile.

Iodination of 1,2,3-Trimethoxybenzene

Reaction Scheme:

Experimental Procedure:

-

To a reaction vessel, add 1,2,3-trimethoxybenzene (0.5 mmol), iodine (I₂) (0.3 mmol), and acetonitrile (1.5 mL).

-

Introduce nitrogen dioxide (NO₂) (1.35 mL, at normal pressure and temperature) into the vessel.

-

Seal the reaction vessel, ensuring the presence of air within the sealed container.

-

Place the vessel in an oil bath preheated to 120°C.

-

Stir the reaction mixture magnetically at 120°C for 12 hours.

-

After the reaction is complete, cool the system to room temperature.

-

Purify the resulting mixture using column chromatography to isolate the 2,3,4-trimethoxyiodobenzene product.

This method has a reported yield of 64%. The structure of the product can be confirmed using ¹H-NMR and GC-MS analysis.

Applications in Research and Drug Development

Iodinated aromatic compounds, such as this compound, are valuable intermediates in organic synthesis, particularly in the pharmaceutical industry. The presence of the iodine atom allows for a variety of cross-coupling reactions, which are fundamental in the construction of complex molecular frameworks.

Key Applications:

-

Cross-Coupling Reactions: The carbon-iodine bond is highly reactive, making it an excellent substrate for palladium-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Heck couplings. These reactions are instrumental in forming new carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of a diverse range of organic molecules.

-

Pharmaceutical Intermediates: As a building block, this compound can be used in the synthesis of more complex molecules with potential biological activity. The trimethoxyphenyl moiety is present in various pharmacologically active compounds. For instance, derivatives of 3,4,5-trimethoxybenzene have been investigated for their cytotoxic activities against cancer cell lines.[5]

-

Medicinal Chemistry: The introduction of an iodo-trimethoxybenzene scaffold can influence the pharmacokinetic and pharmacodynamic properties of a drug candidate. The lipophilicity and metabolic stability of a molecule can be modulated by the incorporation of such groups.

The general workflow for utilizing an iodinated intermediate in the synthesis of a biaryl compound via a Suzuki coupling is illustrated below.

Safety and Handling

General Safety Recommendations:

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.

-

Ventilation: Use only in a well-ventilated area.

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray. Do not get in eyes, on skin, or on clothing.

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Some related compounds are light-sensitive.[3]

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) for a closely related compound, such as 5-Iodo-1,2,3-trimethoxybenzene, which is classified as a warning-level hazard with statements H315 (causes skin irritation), H317 (may cause an allergic skin reaction), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation).[3]

References

- 1. This compound | 25245-37-8 [sigmaaldrich.com]

- 2. 5-碘-1,2,3-三甲氧基苯 ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 3. 25245-29-8(5-Iodo-1,2,3-trimethoxybenzene) | Kuujia.com [kuujia.com]

- 4. rsc.org [rsc.org]

- 5. Cytotoxic activities of substituted 3-(3,4,5-trimethoxybenzylidene)-1,3-dihydroindol-2-ones and studies on their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: ¹H NMR Spectral Data of 1-Iodo-2,3,4-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of 1-Iodo-2,3,4-trimethoxybenzene is predicted to show two distinct signals in the aromatic region and three signals in the aliphatic region corresponding to the methoxy groups. The predicted chemical shifts (δ) are influenced by the electronic effects of the iodo and trimethoxy substituents on the benzene ring.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-5 | 6.9 - 7.2 | Doublet (d) | 8.0 - 9.0 | 1H |

| H-6 | 6.5 - 6.8 | Doublet (d) | 8.0 - 9.0 | 1H |

| OCH₃ (C-2 or C-4) | 3.8 - 4.0 | Singlet (s) | - | 3H |

| OCH₃ (C-3) | 3.7 - 3.9 | Singlet (s) | - | 3H |

| OCH₃ (C-2 or C-4) | 3.8 - 4.0 | Singlet (s) | - | 3H |

Comparative ¹H NMR Data of Related Compounds

For reference and comparison, the following table summarizes the experimentally determined ¹H NMR spectral data for structurally related iodinated and methoxylated benzene derivatives.

Table 2: ¹H NMR Spectral Data of Related Compounds

| Compound | Solvent | Chemical Shift (δ, ppm), Multiplicity, Coupling Constant (J, Hz), Integration | Reference |

| 1-Iodo-2,4-dimethoxybenzene | CDCl₃ | 7.62 (d, J = 8.6 Hz, 1H), 6.43 (d, J = 2.6 Hz, 1H), 6.32 (dd, J = 8.6, 2.7 Hz, 1H), 3.85 (s, 3H), 3.80 (s, 3H) | [1] |

| 2-Iodo-1,3,5-trimethoxybenzene | CDCl₃ | 6.14 (s, 2H), 3.86 (s, 6H), 3.82 (s, 3H) | [1] |

Experimental Protocol for ¹H NMR Spectroscopy

The following is a detailed methodology for the acquisition of ¹H NMR spectral data for compounds such as this compound.

1. Sample Preparation:

-

Weigh approximately 5-10 mg of the solid this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), inside an NMR tube.

-

Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication to aid dissolution.

-

Add a small amount of a reference standard, such as tetramethylsilane (TMS), if the solvent does not contain an internal reference.

2. NMR Spectrometer Setup:

-

The ¹H NMR spectrum should be recorded on a 400 MHz or higher field NMR spectrometer to ensure good signal resolution.[1]

-

The spectrometer should be properly tuned and shimmed to obtain a homogeneous magnetic field.

3. Data Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment is typically sufficient.

-

Acquisition Time: Set to 2-4 seconds to allow for adequate signal decay.

-

Relaxation Delay: A delay of 1-5 seconds between pulses ensures full relaxation of the protons.

-

Number of Scans: Depending on the sample concentration, 8 to 16 scans are generally adequate to achieve a good signal-to-noise ratio.

-

Spectral Width: A spectral width of approximately 12-16 ppm is suitable for observing both aromatic and aliphatic protons.

4. Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode.

-

Calibrate the chemical shift scale using the residual solvent peak or the internal standard (TMS at 0 ppm).

-

Integrate the signals to determine the relative number of protons corresponding to each peak.

-

Analyze the multiplicities and coupling constants to elucidate the structure.

Visualization of the ¹H NMR Workflow

The following diagram illustrates the key stages involved in a typical ¹H NMR experiment, from sample preparation to final data analysis.

Caption: Workflow of a typical ¹H NMR experiment.

References

An In-depth Technical Guide to the Infrared Spectrum Analysis of 1-Iodo-2,3,4-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected Fourier-transform infrared (FTIR) spectrum of 1-iodo-2,3,4-trimethoxybenzene. Due to the absence of a publicly available experimental spectrum for this specific molecule, this guide presents a predicted spectrum based on the analysis of structurally similar compounds. The interpretation of the vibrational modes will be crucial for researchers in the fields of synthetic chemistry, pharmacology, and materials science who are working with this or related compounds.

Predicted Infrared Spectrum Data

The following table summarizes the predicted key infrared absorption bands for this compound. These predictions are derived from the known spectral data of related molecules, including various isomers of trimethoxybenzene and other iodinated aromatic compounds.

| Wavenumber (cm⁻¹) | Predicted Intensity | Vibrational Assignment |

| 3000-2800 | Medium to Strong | C-H stretching (aromatic and methyl groups) |

| 1600-1580 | Medium | C=C aromatic ring stretching |

| 1500-1400 | Medium to Strong | C=C aromatic ring stretching & CH₃ asymmetric bending |

| 1300-1200 | Strong | Aryl-O stretching (asymmetric) |

| 1150-1000 | Strong | Aryl-O stretching (symmetric) & C-O-C asymmetric stretching |

| 900-700 | Medium to Strong | C-H out-of-plane bending (aromatic) |

| 600-500 | Weak to Medium | C-I stretching |

Interpretation of Vibrational Modes

The infrared spectrum of this compound is expected to be dominated by absorptions arising from the vibrations of its key functional groups: the aromatic ring, the methoxy groups, and the carbon-iodine bond.

-

C-H Stretching (3000-2800 cm⁻¹): This region will feature bands corresponding to the stretching vibrations of the C-H bonds on the aromatic ring and the methyl groups of the methoxy substituents. The aromatic C-H stretches typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups are expected just below 3000 cm⁻¹.

-

Aromatic C=C Stretching (1600-1400 cm⁻¹): The stretching vibrations of the carbon-carbon double bonds within the benzene ring are expected to produce a series of sharp bands in this region. The exact positions and intensities of these bands are sensitive to the substitution pattern on the ring.

-

Asymmetric and Symmetric Aryl-O and C-O-C Stretching (1300-1000 cm⁻¹): Strong absorptions are predicted in this region due to the stretching vibrations of the C-O bonds of the three methoxy groups. The asymmetric aryl-O stretching will likely appear at a higher wavenumber (around 1250 cm⁻¹), while the symmetric stretching will be at a lower frequency. The C-O-C stretching of the ether linkages will also contribute to the absorption in this region.

-

C-H Out-of-Plane Bending (900-700 cm⁻¹): The out-of-plane bending vibrations of the remaining C-H bonds on the aromatic ring will give rise to bands in this fingerprint region. The pattern of these bands can often provide information about the substitution pattern of the benzene ring.

-

C-I Stretching (600-500 cm⁻¹): The stretching vibration of the carbon-iodine bond is expected to appear in the lower frequency region of the mid-infrared spectrum. This band is often weak to medium in intensity.

Experimental Protocol: Acquiring an FTIR Spectrum using the KBr Pellet Method

For a solid sample like this compound, the potassium bromide (KBr) pellet technique is a common method for obtaining a high-quality infrared spectrum.

Materials:

-

1-2 mg of this compound

-

~100 mg of dry, spectroscopic grade KBr powder

-

Agate mortar and pestle

-

Pellet press with a die set

-

FTIR spectrometer

Procedure:

-

Grinding: Add approximately 100 mg of dry KBr powder to a clean agate mortar. Grind the KBr to a fine, consistent powder to minimize scattering of the infrared radiation.

-

Mixing: Add 1-2 mg of the this compound sample to the mortar. Gently mix the sample with the KBr using the pestle, and then grind the mixture thoroughly for several minutes to ensure a homogeneous dispersion of the sample within the KBr matrix.

-

Pellet Formation: Transfer the ground mixture into the die of a pellet press. Assemble the press and apply pressure (typically 7-10 tons) for a few minutes to form a transparent or translucent pellet.

-

Spectrum Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Background Scan: Run a background spectrum with an empty sample compartment to account for atmospheric and instrumental interferences.

-

Sample Scan: Acquire the infrared spectrum of the sample. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

-

Data Processing: Process the acquired spectrum by performing a background subtraction and, if necessary, a baseline correction.

Logical Workflow for Spectral Analysis

The following diagram illustrates the logical workflow for the analysis of the infrared spectrum of this compound.

Caption: Workflow for IR Spectrum Analysis of this compound.

Mass Spectrometry Fragmentation of 1-Iodo-2,3,4-trimethoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1-iodo-2,3,4-trimethoxybenzene. Due to the absence of publicly available experimental data for this specific molecule, this guide outlines a theoretically derived fragmentation pathway based on established principles of mass spectrometry and the known fragmentation behavior of related aromatic ethers and halogenated compounds.

Predicted Mass Spectrum Data

The expected fragmentation of this compound under electron ionization would likely proceed through several key pathways, primarily involving the loss of the iodine atom, methyl radicals from the methoxy groups, and subsequent cleavages of the aromatic ring structure. The table below summarizes the predicted major fragment ions, their mass-to-charge ratio (m/z), and their proposed origin.

| Predicted m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |

| 294 | [C₉H₁₁IO₃]⁺• | Molecular Ion (M⁺•) |

| 279 | [C₈H₈IO₃]⁺ | M⁺• - •CH₃ |

| 167 | [C₉H₁₁O₃]⁺ | M⁺• - •I |

| 152 | [C₈H₈O₃]⁺• | [M - •I]⁺ - •CH₃ |

| 137 | [C₇H₅O₃]⁺ | [M - •I - •CH₃]⁺ - •CH₃ |

| 127 | [I]⁺ | Iodine Cation |

| 122 | [C₇H₆O₂]⁺• | [M - •I - •CH₃ - •CH₃]⁺ - •CH₃ |

| 109 | [C₆H₅O₂]⁺ | [M - •I - •CH₃ - •CH₃]⁺ - CO |

| 94 | [C₆H₆O]⁺• | [M - •I - •CH₃ - •CH₃ - CO]⁺ - •CH₃ |

| 79 | [C₅H₃O]⁺ | [M - •I - 2x•CH₃ - CO]⁺ - •CH₃ |

| 69 | [C₄H₅O]⁺ | Ring Fragmentation |

Proposed Fragmentation Pathways

The fragmentation of this compound is initiated by the removal of an electron to form the molecular ion (m/z 294). The primary fragmentation routes are predicted to be:

-

Loss of a Methyl Radical: The most common initial fragmentation for methoxy-substituted benzenes is the loss of a methyl radical (•CH₃) to form a stable oxonium ion. This would result in a fragment at m/z 279.

-

Cleavage of the Carbon-Iodine Bond: The C-I bond is relatively weak and can readily undergo homolytic cleavage to lose an iodine radical (•I), resulting in a trimethoxybenzene cation at m/z 167. A less likely heterolytic cleavage could also produce an iodine cation at m/z 127.

-

Sequential Losses: Following the initial losses, a cascade of further fragmentations is expected. This includes the sequential loss of methyl radicals and carbon monoxide (CO) from the trimethoxybenzene cation, leading to the various smaller fragments listed in the table above.

Below is a Graphviz diagram illustrating the proposed primary fragmentation pathways.

A Comprehensive Technical Guide to the Synthesis of 1-Iodo-2,3,4-trimethoxybenzene from 1,2,3-trimethoxybenzene

Introduction

1-Iodo-2,3,4-trimethoxybenzene is a valuable substituted aromatic iodide that serves as a key intermediate in the synthesis of various complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility stems from the presence of the iodine atom, which can be readily transformed into other functional groups or participate in cross-coupling reactions, while the trimethoxy-substituted phenyl ring provides a specific electronic and steric environment. The synthesis of this compound typically starts from the readily available 1,2,3-trimethoxybenzene, also known as pyrogallol trimethyl ether[1]. This guide provides an in-depth overview of the synthetic methodologies, experimental protocols, and reaction mechanisms for the preparation of this compound, tailored for researchers and professionals in drug development and chemical synthesis.

Reaction Pathway and Mechanism

The synthesis of this compound from 1,2,3-trimethoxybenzene is achieved through an electrophilic aromatic substitution reaction. The benzene ring of 1,2,3-trimethoxybenzene is highly activated by the three electron-donating methoxy groups, making it susceptible to attack by a suitable electrophile. In this case, an electrophilic iodine species (I⁺ or a polarized equivalent) is generated in situ from molecular iodine using an oxidizing agent.

The reaction proceeds via the following general steps[2]:

-

Generation of the Electrophile : An oxidizing agent converts molecular iodine (I₂) into a more potent electrophilic species.

-

Electrophilic Attack : The electron-rich aromatic ring of 1,2,3-trimethoxybenzene attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion.

-

Deprotonation : A base removes a proton from the carbon atom bearing the iodine, restoring the aromaticity of the ring and yielding the final product.

The regioselectivity of the iodination is governed by the directing effects of the three methoxy groups. The position para to the C2-methoxy group and ortho to the C1- and C3-methoxy groups (i.e., the C4 position) is sterically accessible and electronically activated, making it the primary site of substitution.

Caption: Overall reaction for the synthesis of this compound.

Quantitative Data Summary

Several methods have been reported for the iodination of 1,2,3-trimethoxybenzene. The choice of method depends on factors such as desired yield, reaction scale, and environmental considerations ("green chemistry"). The key quantitative parameters for two distinct methods are summarized below.

| Parameter | Method A | Method B |

| Iodinating System | I₂ / NO₂ | I₂ / 30% aq. H₂O₂ |

| Solvent | Acetonitrile | Solvent-Free |

| Substrate (mmol) | 0.5 | 1.0 (Representative) |

| Iodine (I₂) (mmol) | 0.3 | 0.5 |

| Oxidant (mmol) | 1.35 mL NO₂ (gas) | 0.6 |

| Temperature | 120°C | 45°C |

| Reaction Time | 12 hours | 5 hours |

| Yield | 64% | High Conversion* |

| Purification | Column Chromatography | Not Specified |

| Reference | CN103172480B[3] | ResearchGate Article[4] |

*Note: For Method B, the source reports high conversion for trimethoxybenzenes under these conditions, with quantitative yield specifically mentioned for the 1,3,5-isomer. A high yield is therefore expected for the 1,2,3-isomer.

Experimental Protocols

Detailed methodologies for the synthesis are crucial for reproducibility. The following are representative protocols based on published procedures.

Method A: Iodination using Iodine and Nitrogen Dioxide

This protocol is adapted from a patented procedure and utilizes nitrogen dioxide as the oxidant in an organic solvent.[3]

Reagents and Materials:

-

1,2,3-trimethoxybenzene (0.5 mmol, 84.1 mg)

-

Iodine (I₂) (0.3 mmol, 76.1 mg)

-

Nitrogen Dioxide (NO₂) gas (1.35 mL, at normal temperature and pressure)

-

Acetonitrile (1.5 mL)

-

Reaction vessel (sealed tube)

-

Magnetic stirrer and heating oil bath

-

Silica gel for column chromatography

Procedure:

-

To a sealable reaction vessel, add 1,2,3-trimethoxybenzene (0.5 mmol), Iodine (0.3 mmol), and acetonitrile (1.5 mL) in sequence.

-

Inject 1.35 mL of nitrogen dioxide gas into the vessel.

-

Seal the reaction vessel, ensuring some air is present inside.

-

Place the vessel in a preheated oil bath at 120°C.

-

Stir the reaction mixture magnetically at 120°C for 12 hours.

-

After the reaction is complete, cool the system to room temperature.

-

The crude reaction mixture is then purified by column chromatography on silica gel to afford the this compound product.

-

The structure of the product can be confirmed using ¹H-NMR and GC-MS.[3]

Method B: Solvent-Free Iodination using Hydrogen Peroxide

This "green" chemistry approach uses hydrogen peroxide as a clean oxidant and avoids organic solvents.[4]

Reagents and Materials:

-

1,2,3-trimethoxybenzene (1.0 mmol, 168.2 mg)

-

Iodine (I₂) (0.5 mmol, 126.9 mg)

-

30% aqueous Hydrogen Peroxide (H₂O₂) (0.6 mmol, 68 µL)

-

Reaction vial with magnetic stirrer

-

Heating plate or water bath

Procedure:

-

In a reaction vial, combine 1,2,3-trimethoxybenzene (1.0 mmol) and Iodine (0.5 mmol).

-

Add 30% aqueous hydrogen peroxide (0.6 mmol) to the mixture.

-

Heat the solvent-free mixture to 45°C with stirring.

-

Maintain the reaction at 45°C for 5 hours to ensure high conversion of the starting material.[4]

-

Upon completion, the reaction mixture can be worked up by partitioning between an organic solvent (e.g., ethyl acetate) and an aqueous solution of a reducing agent (e.g., sodium thiosulfate) to quench excess iodine.

-

The organic layer is then dried and concentrated. Further purification can be performed by recrystallization or column chromatography if necessary.

Visualized Experimental Workflow

The general workflow for the synthesis, purification, and analysis of this compound is depicted below.

Caption: General laboratory workflow for the synthesis and purification of the target compound.

References

An In-depth Technical Guide to the Reactivity of the Iodine Substituent in 1-Iodo-2,3,4-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2,3,4-trimethoxybenzene is a polysubstituted aromatic compound with significant potential in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. The presence of an iodine substituent on the electron-rich trimethoxybenzene ring renders it an excellent substrate for a variety of cross-coupling reactions. The electron-donating nature of the methoxy groups enhances the reactivity of the C-I bond towards oxidative addition, a key step in many catalytic cycles. This guide provides a comprehensive overview of the reactivity of the iodine atom in this compound, focusing on key cross-coupling reactions, supported by experimental data and detailed protocols.

Core Reactivity Principles

The reactivity of the iodine substituent in this compound is primarily dictated by the C-I bond's susceptibility to cleavage, which is a focal point for numerous bond-forming strategies. This susceptibility is harnessed in a variety of powerful synthetic transformations, most notably in palladium- and copper-catalyzed cross-coupling reactions. These reactions generally proceed via a catalytic cycle that begins with the oxidative addition of the aryl iodide to a low-valent metal center. The electron-rich nature of the 2,3,4-trimethoxyphenyl group facilitates this oxidative addition step, making this compound a highly reactive coupling partner.

Furthermore, the iodine atom can be displaced through lithium-halogen exchange to generate a potent organolithium nucleophile, or it can be converted into a Grignard reagent. These organometallic intermediates open up a different spectrum of synthetic possibilities, allowing for the introduction of a wide range of electrophiles.

Cross-Coupling Reactions

While specific literature on the reactivity of this compound is limited, its reactivity can be inferred from studies on closely related polysubstituted iodobenzenes. The following sections detail the expected reactivity in common cross-coupling reactions, supplemented with general experimental protocols that can be adapted for this specific substrate.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds by coupling an organoboron compound with an organic halide.[1] Given the high reactivity of aryl iodides, this compound is an excellent candidate for this transformation, allowing for the synthesis of biaryl compounds.

Illustrative Reaction Scheme:

Figure 1. General scheme for the Suzuki-Miyaura coupling.

Quantitative Data for a Related Reaction:

| Aryl Halide | Coupling Partner | Catalyst | Base | Solvent | Time (min) | Yield (%) |

| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4 mol%) | K₂CO₃ | DMF | 30-90 | 41-92 |

Table 1. Suzuki-Miyaura Coupling of a Related Aryl Iodide.[2]

Detailed Experimental Protocol (General):

-

To a reaction vessel, add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 mmol).

-

Purge the vessel with an inert gas (e.g., argon or nitrogen).

-

Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).

-

Heat the reaction mixture with stirring (typically between 80-110 °C) and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and perform an aqueous workup.

-

Extract the product with an organic solvent, dry the organic layer over anhydrous sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Heck Reaction

The Heck reaction facilitates the formation of a C-C bond between an aryl halide and an alkene.[3] The iodine substituent of this compound is expected to be highly reactive under Heck conditions.

Illustrative Reaction Scheme:

Figure 2. General scheme for the Heck reaction.

Quantitative Data for a Related Reaction:

The Heck reaction between iodobenzene and styrene has been shown to proceed to 96% yield in water using 1.5 mol% PdCl₂ as a pre-catalyst with a triazine-functionalized ligand.[4]

| Aryl Halide | Alkene | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| Iodobenzene | Styrene | PdCl₂ (1.5 mol%) / TDTAT | K₂CO₃ | Water | 6 | 96 |

Table 2. Heck Reaction of a Related Aryl Iodide.[4]

Detailed Experimental Protocol (General): [5]

-

In a reaction vessel, combine the aryl halide (1.0 mmol), alkene (1.2 mmol), palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (if necessary), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.0 mmol).

-

Add a suitable solvent (e.g., DMF, NMP, or acetonitrile).

-

De-gas the mixture and place it under an inert atmosphere.

-

Heat the reaction to the desired temperature (typically 80-140 °C) with stirring.

-

Monitor the reaction by TLC or GC-MS.

-

After completion, cool the mixture, dilute with water, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sulfate, and concentrate.

-

Purify the product by column chromatography.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6][7] The high reactivity of the C-I bond makes this compound an ideal substrate for this reaction.[6]

Illustrative Reaction Scheme:

Figure 3. General scheme for the Sonogashira coupling.

Quantitative Data for a Related Reaction:

The Sonogashira coupling of 1-iodo-4-nitrobenzene with phenylacetylene has been reported to proceed in quantitative yield using Pd(OAc)₂ as the catalyst in the absence of a copper co-catalyst under aerobic conditions.[8]

| Aryl Halide | Alkyne | Catalyst | Base | Solvent | Yield (%) |

| 1-Iodo-4-nitrobenzene | Phenylacetylene | Pd(OAc)₂ (0.01-2 mol%) | Dabco | - | Quantitative |

Table 3. Sonogashira Coupling of a Related Aryl Iodide.[8]

Detailed Experimental Protocol (General): [9]

-

To a Schlenk flask, add the aryl halide (1.0 mmol), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-2 mol%), and a copper(I) salt (e.g., CuI, 1-2 mol%).

-

Evacuate and backfill the flask with an inert gas.

-

Add a degassed solvent (e.g., THF or DMF) and a degassed amine base (e.g., Et₃N or diisopropylamine).

-

Add the terminal alkyne (1.1-1.5 mmol) dropwise with stirring.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or GC-MS).

-

Quench the reaction with saturated aqueous ammonium chloride solution.

-

Extract the product with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

-

Purify by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[10] This reaction is highly valuable for the synthesis of anilines and their derivatives.

Illustrative Reaction Scheme:

Figure 4. General scheme for the Buchwald-Hartwig amination.

Quantitative Data for a Related Reaction:

The Buchwald-Hartwig amination of iodobenzene with aniline has been achieved with a yield of 86% in DMSO using a Pd-Co bimetallic nanocatalyst and Cs₂CO₃ as the base.[11]

| Aryl Halide | Amine | Catalyst | Base | Solvent | Time (h) | Yield (%) |

| Iodobenzene | Aniline | γ-Fe₂O₃@MBD/Pd-Co (0.05 mol%) | Cs₂CO₃ | DMSO | 24 | 86 |

Table 4. Buchwald-Hartwig Amination of a Related Aryl Iodide.[11]

Detailed Experimental Protocol (General):

-

In a glovebox, charge a reaction tube with a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%), and a strong base (e.g., NaOtBu or K₃PO₄, 1.2-1.5 mmol).

-

Add the aryl halide (1.0 mmol) and the amine (1.2 mmol).

-

Add an anhydrous, deoxygenated solvent (e.g., toluene or dioxane).

-

Seal the tube and heat with stirring (typically 80-110 °C).

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite.

-

Concentrate the filtrate and purify the residue by column chromatography.

Ullmann Condensation

The Ullmann condensation is a copper-catalyzed reaction for the formation of C-C, C-N, C-O, and C-S bonds. The classic Ullmann reaction involves the self-coupling of two aryl halide molecules.[12] Modern variations allow for cross-coupling with a variety of nucleophiles.[13]

Illustrative Reaction Scheme (Symmetrical Coupling):

Figure 5. General scheme for the Ullmann condensation.

Quantitative Data for a Related Reaction:

The solvent-free Ullmann coupling of 1-iodo-2-nitrobenzene using copper powder at high temperatures results in conversions of 50-90%.[14]

| Aryl Halide | Catalyst | Conditions | Conversion (%) |

| 1-Iodo-2-nitrobenzene | Copper powder | Solvent-free, ~290 °C, 20-30s | 50-90 |

Table 5. Ullmann Coupling of a Related Aryl Iodide.[14]

Detailed Experimental Protocol (General): [14]

-

In a reaction tube, mix the aryl halide (1.0 mmol) with activated copper powder (2-3 equivalents).

-

Heat the mixture to a high temperature (often >200 °C), either neat or in a high-boiling solvent like DMF or nitrobenzene.

-

Stir the reaction mixture vigorously for several hours.

-

Monitor the reaction by TLC or GC-MS.

-

After cooling, treat the reaction mixture with a dilute acid to dissolve the copper salts.

-

Extract the product with an organic solvent.

-

Wash, dry, and concentrate the organic extracts.

-

Purify the product by chromatography or recrystallization.

Other Important Reactions

Lithium-Halogen Exchange

The iodine substituent of this compound can undergo rapid lithium-halogen exchange with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures.[15] This reaction generates a highly nucleophilic aryllithium species, which can then react with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, etc.).

Illustrative Reaction Scheme:

Figure 6. General scheme for Lithium-Halogen Exchange.

Detailed Experimental Protocol (General): [16]

-

Dissolve the aryl iodide (1.0 mmol) in an anhydrous ether solvent (e.g., THF or diethyl ether) under an inert atmosphere.

-

Cool the solution to a low temperature (typically -78 °C).

-

Slowly add a solution of an alkyllithium reagent (e.g., n-BuLi or t-BuLi, 1.0-1.2 equivalents) dropwise.

-

Stir the mixture at low temperature for a short period (e.g., 15-60 minutes) to allow for complete exchange.

-

Add the desired electrophile and allow the reaction to warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Perform a standard aqueous workup and extraction.

-

Dry, concentrate, and purify the product as needed.

Grignard Reagent Formation

This compound can be converted into the corresponding Grignard reagent by reacting it with magnesium metal.[17] The resulting organomagnesium compound is a strong nucleophile and base, useful for a variety of synthetic transformations.

Illustrative Reaction Scheme:

References

- 1. researchgate.net [researchgate.net]

- 2. "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students [scielo.org.mx]

- 3. biolmolchem.com [biolmolchem.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 7. Sonogashira Coupling [organic-chemistry.org]

- 8. Efficient palladium-catalyzed homocoupling reaction and Sonogashira cross-coupling reaction of terminal alkynes under aerobic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. Ullmann Reaction [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. rsc.org [rsc.org]

- 15. hwpi.harvard.edu [hwpi.harvard.edu]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Grignard reagent - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Electronic Effects of Methoxy Groups in 1-Iodo-2,3,4-trimethoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Iodo-2,3,4-trimethoxybenzene is a polysubstituted aromatic compound with significant potential in organic synthesis and as a building block in medicinal chemistry. The electronic properties of this molecule are governed by a complex interplay of inductive and resonance effects of the four substituents on the benzene ring. This technical guide provides a detailed analysis of these electronic effects, drawing upon spectroscopic data from related compounds and established principles of physical organic chemistry. The document includes a summary of relevant quantitative data, a plausible experimental protocol for its synthesis, and visualizations of the underlying electronic interactions to aid in understanding its reactivity and potential applications.

Introduction: The Interplay of Inductive and Resonance Effects

The electronic character of a substituted benzene ring is a critical determinant of its reactivity in chemical transformations. In this compound, the benzene core is functionalized with one iodine atom and three methoxy groups in a vicinal arrangement. Understanding the cumulative electronic influence of these substituents is paramount for predicting the molecule's behavior in synthetic protocols and its interactions in biological systems.

The electronic effects at play can be broadly categorized as:

-

Inductive Effects (I): These are transmitted through the sigma (σ) bonds and are dependent on the electronegativity of the atoms. The oxygen atoms of the methoxy groups and the iodine atom are more electronegative than carbon, exerting an electron-withdrawing inductive effect (-I).

-

Resonance Effects (M or R): Also known as mesomeric effects, these are transmitted through the pi (π) system of the benzene ring. The lone pairs of electrons on the oxygen atoms of the methoxy groups can be delocalized into the ring, resulting in an electron-donating resonance effect (+M). Conversely, halogens like iodine exhibit a weaker +M effect and a dominant -I effect.[1][2]

-

Steric and Through-Space Effects: The proximity of the three methoxy groups and the iodine atom can lead to steric hindrance and through-space electronic interactions, which can influence the conformation of the methoxy groups and the overall electron distribution.[3][4]

Quantitative Analysis of Electronic Effects

While specific experimental data for this compound is scarce in the literature, we can infer its electronic properties by comparing spectroscopic data with related, well-characterized compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing the electronic environment of atomic nuclei. The chemical shifts (δ) of ¹H and ¹³C atoms are highly sensitive to the electron density around them.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the ¹H and ¹³C NMR chemical shifts for several relevant methoxy-substituted iodobenzenes. This comparative data allows for an estimation of the electronic environment in the target molecule. The spectra for the compounds listed were recorded in CDCl₃.[5]

| Compound | Position of -OCH₃ | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |

| 1-Iodo-4-methoxybenzene | 4 | 3.78 (s, 3H), 6.61-6.74 (m, 2H), 7.48-7.65 (m, 2H) | 55.3, 82.7, 116.3, 138.2, 159.4 |

| 1-Iodo-2,4-dimethoxybenzene | 2, 4 | 3.80 (s, 3H), 3.85 (s, 3H), 6.32 (dd, J=8.6, 2.7 Hz, 1H), 6.43 (d, J=2.6 Hz, 1H), 7.62 (d, J=8.6 Hz, 1H) | 55.5, 56.3, 74.8, 99.3, 107.0, 139.2, 158.9, 161.4 |

| 4-Iodo-1,2-dimethoxybenzene | 1, 2 | 3.74-3.92 (m, 6H), 6.54-6.65 (m, 1H), 7.04-7.14 (m, 1H), 7.17-7.25 (m, 1H) | 55.9, 56.1, 82.3, 113.1, 120.3, 129.7, 149.1, 149.8 |

| 2-Iodo-1,3,5-trimethoxybenzene | 1, 3, 5 | 3.82 (s, 3H), 3.86 (s, 6H), 6.14 (s, 2H) | 55.7, 56.6, 91.3, 159.9, 162.3 |

Analysis: For this compound, one would expect the two aromatic protons to exhibit distinct chemical shifts due to their different proximities to the iodine and methoxy groups. The methoxy protons would likely appear as three separate singlets. The ¹³C NMR spectrum would show distinct signals for each of the nine carbon atoms, with the carbon bearing the iodine (C-1) being significantly upfield due to the heavy atom effect. The carbons bearing the methoxy groups (C-2, C-3, C-4) would be downfield due to the deshielding effect of the oxygen atoms.

Visualizing Electronic Effects and Experimental Workflow

Graphviz diagrams are provided to illustrate the key electronic interactions and a plausible synthetic workflow.

Caption: Dominant electronic effects in this compound.

The diagram above illustrates that the iodine atom primarily exerts a strong electron-withdrawing inductive effect (-I). The methoxy groups also have a -I effect, but their electron-donating resonance effect (+M) is more significant in influencing the aromatic pi system. Through-space interactions may occur between the lone pairs of the iodine and the ortho-methoxy group at C-2.

Experimental Protocols

Synthesis of this compound from 1,2,3-Trimethoxybenzene

Materials:

-

1,2,3-Trimethoxybenzene

-

N-Iodosuccinimide (NIS)

-

Acetonitrile (anhydrous)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Standard work-up and purification equipment (separatory funnel, rotary evaporator, silica gel for column chromatography)

Procedure:

-

To a solution of 1,2,3-trimethoxybenzene (1.0 eq) in anhydrous acetonitrile, add N-Iodosuccinimide (1.1 eq).

-

Stir the reaction mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure using a rotary evaporator.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

Caption: A plausible synthetic workflow for this compound.

Conclusion

The electronic landscape of this compound is a finely balanced interplay of competing inductive and resonance effects from its four substituents. The three methoxy groups act as strong resonance donors, increasing the electron density of the aromatic ring, particularly at the ortho and para positions relative to each methoxy group. This is counteracted by the inductive withdrawal of the electronegative oxygen and iodine atoms. The net effect is an activated aromatic system, with specific sites being more or less susceptible to electrophilic or nucleophilic attack depending on the cumulative influence of these effects. This guide provides a foundational understanding of these principles, which is essential for the rational design of synthetic routes utilizing this versatile building block and for predicting its behavior in various chemical and biological contexts. Further computational studies would be beneficial to provide a more precise quantitative picture of the electron distribution and reactivity of this molecule.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Abstraction of iodine from aromatic iodides by alkyl radicals: steric and electronic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Applications of 1-Iodo-2,3,4-trimethoxybenzene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Iodo-2,3,4-trimethoxybenzene is a polysubstituted aromatic iodide that serves as a versatile building block in modern organic synthesis. Its utility primarily stems from the presence of the iodo group, which acts as a reactive handle for the formation of carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. The methoxy groups on the benzene ring influence the electronic properties of the molecule and can play a role in directing reactivity and modifying the properties of the resulting products. This guide explores the core applications of this compound, with a focus on its role in Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, providing a valuable resource for researchers in organic synthesis and drug development.

Core Applications in Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound lies in its use as an aryl halide partner in palladium-catalyzed cross-coupling reactions. The high reactivity of the carbon-iodine bond makes it an excellent substrate for these transformations.

A general workflow for employing this compound in a typical cross-coupling reaction is outlined below. This involves careful preparation of the reaction setup, execution of the reaction under an inert atmosphere, and subsequent workup and purification of the desired product.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound, catalyzed by a palladium complex.[1] this compound is an excellent substrate for this reaction, enabling the synthesis of various biaryl and substituted aromatic compounds.

Detailed Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

The following is a representative protocol for the Suzuki-Miyaura coupling of an aryl iodide. Researchers should optimize the conditions for their specific substrates and desired outcomes.

-

Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the desired arylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), and a base, for instance, K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water (e.g., 4:1, 10 mL).

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) and stir for the required time (typically 4-24 hours), monitoring the reaction progress by TLC or GC-MS.

-

Workup: After completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired biaryl product.

Quantitative Data: Representative Suzuki-Miyaura Couplings

While specific data for this compound is not extensively tabulated in the literature, the following table presents representative yields for Suzuki-Miyaura couplings of structurally similar polysubstituted iodoarenes, which can serve as a predictive guide.

| Aryl Iodide | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 4-Iodoanisole | Phenylboronic acid | Pd/C (1.4) | K₂CO₃ | DMF | Reflux (MW) | 1.5 | 92 |

| 1-Iodo-2-methoxybenzene | 4-Methylphenylboronic acid | Pd(OAc)₂ (2) | K₃PO₄ | Toluene | 100 | 12 | 85 |

| 1-Iodo-3,4-dimethoxybenzene | 2-Furylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | DME/H₂O | 80 | 6 | 95 |

| 2-Iodo-1,3,5-trimethoxybenzene | 4-Formylphenylboronic acid | PdCl₂(dppf) (5) | Cs₂CO₃ | Dioxane | 100 | 16 | 78 |

Heck Reaction

The Heck (or Mizoroki-Heck) reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[2][3] this compound can be effectively coupled with a variety of alkenes to produce substituted styrenes and related compounds.

Detailed Experimental Protocol: General Procedure for Heck Reaction

The following is a general protocol for a Heck reaction involving an aryl iodide. Optimization of the catalyst, base, and solvent is often necessary for optimal results.

-

Reaction Setup: In a sealable reaction tube, combine this compound (1.0 mmol, 1.0 equiv), the alkene (1.5 mmol, 1.5 equiv), a palladium source such as Pd(OAc)₂ (0.02 mmol, 2 mol%), a phosphine ligand (e.g., PPh₃, 0.04 mmol, 4 mol%), and a base (e.g., Et₃N, 2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add a suitable degassed solvent, such as DMF or NMP (5 mL).

-

Reaction: Seal the tube and heat the reaction mixture to the required temperature (typically 100-140 °C) for 12-48 hours.

-

Workup: After cooling, dilute the reaction mixture with water and extract with an organic solvent like diethyl ether or ethyl acetate.

-

Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure. Purify the residue by column chromatography to yield the desired substituted alkene.

Quantitative Data: Representative Heck Reactions

The table below provides examples of Heck reactions with related iodoarenes, illustrating the typical conditions and expected yields.

| Aryl Iodide | Alkene | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Styrene | Pd(OAc)₂ (1) | KOAc | DMF | 120 | 24 | 85 |

| 4-Iodoanisole | n-Butyl acrylate | Pd/C (heterogeneous) | Et₃N | Acetonitrile | 100 | 12 | 90 |

| 1-Iodo-4-nitrobenzene | Methyl acrylate | PdCl₂(PPh₃)₂ (2) | NaOAc | DMA | 130 | 8 | 92 |

| 1,4-Diiodo-2,5-dimethoxybenzene | Styrene | Pd(OAc)₂ (2) | K₂CO₃ | DMF | 140 | 18 | 74 |

Sonogashira Coupling

The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[4][5] This reaction is highly valuable for the synthesis of arylalkynes, and this compound is a suitable substrate for this transformation.

Detailed Experimental Protocol: General Procedure for Sonogashira Coupling

Below is a general protocol for the Sonogashira coupling of an aryl iodide with a terminal alkyne. The reaction is sensitive to oxygen, so maintaining an inert atmosphere is crucial.

-

Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 mmol, 3 mol%), and a copper(I) co-catalyst (e.g., CuI, 0.06 mmol, 6 mol%).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

-

Reagent Addition: Add a degassed solvent such as THF or DMF (10 mL), followed by a degassed amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv), and the terminal alkyne (1.2 mmol, 1.2 equiv).

-

Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed (as monitored by TLC or GC-MS).

-

Workup: Quench the reaction with saturated aqueous ammonium chloride solution and extract with an organic solvent.

-

Purification: Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product via column chromatography to obtain the desired arylalkyne.

Quantitative Data: Representative Sonogashira Couplings

The following table presents data from Sonogashira couplings of similar substrates, providing an indication of the expected reactivity and yields.

| Aryl Iodide | Terminal Alkyne | Pd Catalyst (mol%) | Cu(I) Source (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

| Iodobenzene | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | RT | 4 | 95 |

| 4-Iodoanisole | 1-Hexyne | PdCl₂(PPh₃)₂ (1.5) | CuI (3) | Piperidine | DMF | 50 | 6 | 88 |

| 1-Iodo-4-nitrobenzene | Trimethylsilylacetylene | Pd(OAc)₂ (2) | CuI (2) | Dabco | Air | RT | 0.5 | 99 |

| 3-Iodotoluene | Propargyl alcohol | PdCl₂(dppf) (3) | CuI (5) | DIPA | Dioxane | 60 | 12 | 82 |

Conclusion